N-[(4-bromonaphthalen-1-yl)carbamothioyl]-2-methoxy-3-methylbenzamide
Overview
Description
N-[(4-bromonaphthalen-1-yl)carbamothioyl]-2-methoxy-3-methylbenzamide is a complex organic compound that features a bromonaphthalene moiety, a carbamothioyl group, and a methoxy-methylbenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromonaphthalen-1-yl)carbamothioyl]-2-methoxy-3-methylbenzamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of 4-bromonaphthalen-1-amine: This can be achieved by bromination of naphthalene followed by amination.
Synthesis of the carbamothioyl intermediate: The 4-bromonaphthalen-1-amine is reacted with thiophosgene to form the carbamothioyl chloride intermediate.
Coupling with 2-methoxy-3-methylbenzoic acid: The carbamothioyl chloride intermediate is then coupled with 2-methoxy-3-methylbenzoic acid under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromonaphthalen-1-yl)carbamothioyl]-2-methoxy-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The bromine atom in the naphthalene ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone, while substitution could introduce various functional groups in place of the bromine atom.
Scientific Research Applications
N-[(4-bromonaphthalen-1-yl)carbamothioyl]-2-methoxy-3-methylbenzamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a drug candidate or as a precursor for pharmaceuticals.
Industry: It could be used in the development of new materials or as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-bromonaphthalen-1-yl)carbamothioyl]-2-methoxy-3-methylbenzamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzyl N-(4-bromonaphthalen-1-yl)carbamate: This compound shares the bromonaphthalene moiety but differs in the carbamate group.
4-bromonaphthalen-1-amine: A simpler compound that serves as a precursor in the synthesis of more complex molecules.
Organotellurium and organomercury compounds based on 4-bromonaphthalen-1-amine:
Uniqueness
N-[(4-bromonaphthalen-1-yl)carbamothioyl]-2-methoxy-3-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
N-[(4-bromonaphthalen-1-yl)carbamothioyl]-2-methoxy-3-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O2S/c1-12-6-5-9-15(18(12)25-2)19(24)23-20(26)22-17-11-10-16(21)13-7-3-4-8-14(13)17/h3-11H,1-2H3,(H2,22,23,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQDXEBYBPPOCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC(=S)NC2=CC=C(C3=CC=CC=C32)Br)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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